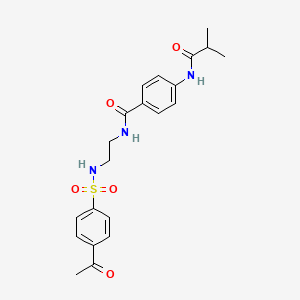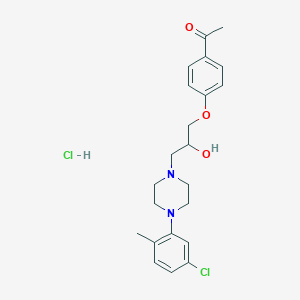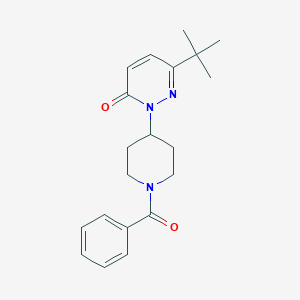
2-(1-Benzoylpiperidin-4-yl)-6-tert-butylpyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzoylpiperidin-4-yl)-6-tert-butylpyridazin-3-one, commonly known as BPBP, is a pyridazine derivative that has gained significant attention in recent years due to its potential applications in scientific research. BPBP is a small molecule that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mécanisme D'action
The mechanism of action of BPBP is not fully understood, but it is believed to act as a competitive inhibitor of its protein targets. BPBP binds to the active site of these proteins, preventing them from interacting with their natural substrates and thus inhibiting their activity.
Biochemical and Physiological Effects:
BPBP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. Additionally, BPBP has been shown to have neuroprotective effects, protecting neurons from damage and death in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using BPBP in laboratory experiments is its selectivity. Because it binds to specific protein targets, it can be used to study the function of these proteins without affecting other cellular processes. However, one limitation of BPBP is its relatively low potency compared to other small molecule inhibitors, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research involving BPBP. One area of interest is in the development of more potent and selective derivatives of BPBP that could be used in a wider range of experiments. Additionally, BPBP could be studied further for its potential applications in the treatment of neurodegenerative diseases and cancer. Finally, BPBP could be used as a tool for studying the function of specific protein targets in a variety of biological systems.
Méthodes De Synthèse
BPBP can be synthesized through a multi-step process, starting with the reaction of 4-piperidone with benzoyl chloride to form 1-benzoylpiperidin-4-one. This intermediate is then reacted with 2,6-di-tert-butyl-4-chloropyridazine to yield BPBP.
Applications De Recherche Scientifique
BPBP has been extensively studied for its potential applications in various scientific fields. One of its primary uses is as a tool for studying the function of certain proteins and enzymes. BPBP has been shown to bind to several different protein targets, including kinases and phosphatases, and can be used to selectively inhibit their activity.
Propriétés
IUPAC Name |
2-(1-benzoylpiperidin-4-yl)-6-tert-butylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-20(2,3)17-9-10-18(24)23(21-17)16-11-13-22(14-12-16)19(25)15-7-5-4-6-8-15/h4-10,16H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEXVMMCXLJTJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2688179.png)
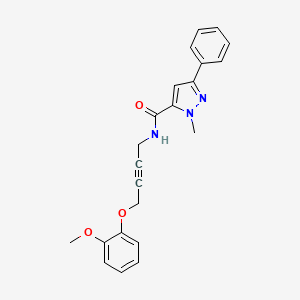
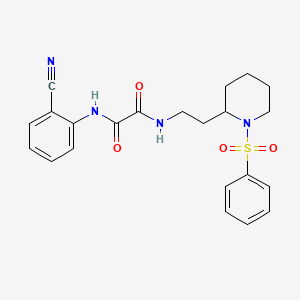
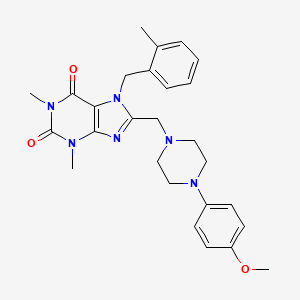

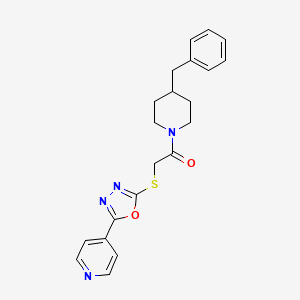
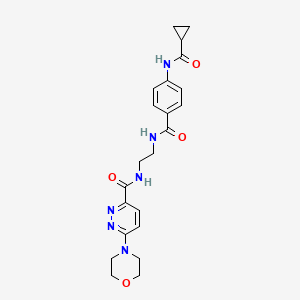
![3-Methyl-N-[4-(2-oxoazetidin-1-yl)phenyl]benzotriazole-5-carboxamide](/img/structure/B2688192.png)
![3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2688194.png)
![2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2688195.png)
![4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B2688198.png)
